

Technical Guide: 2,2-Dimethylbutane-1-sulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dimethylbutane-1-sulfonamide

Cat. No.: B1422896

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2,2-Dimethylbutane-1-sulfonamide**, including its chemical properties, a plausible synthetic protocol, and a review of the general biological context for sulfonamide compounds.

Chemical and Physical Data

2,2-Dimethylbutane-1-sulfonamide is a versatile small molecule scaffold.^[1] Key quantitative data for this compound are summarized in the table below.

Property	Value	Source
CAS Number	1566355-58-5	[1]
Molecular Formula	C6H15NO2S	[1]
Molecular Weight	165.26 g/mol	[1]
Purity	Min. 95%	[1]

Experimental Protocols

While specific experimental literature for the synthesis of **2,2-Dimethylbutane-1-sulfonamide** is not readily available, a standard and widely applicable method for the synthesis of primary sulfonamides involves the reaction of a corresponding sulfonyl chloride with ammonia.

Plausible Synthesis of **2,2-Dimethylbutane-1-sulfonamide**:

Objective: To synthesize **2,2-Dimethylbutane-1-sulfonamide** from 2,2-Dimethylbutane-1-sulfonyl chloride.

Materials:

- 2,2-Dimethylbutane-1-sulfonyl chloride (CAS: 1565731-73-8)[[2](#)]
- Ammonia (aqueous solution or gas)
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Sodium bicarbonate (aqueous solution)
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-Dimethylbutane-1-sulfonyl chloride in an anhydrous aprotic solvent. Cool the solution in an ice bath (0°C).
- **Ammonolysis:** Slowly bubble ammonia gas through the cooled solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring. The reaction is exothermic and should be carefully controlled to maintain the temperature below 10°C.
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
- **Workup:** Once the reaction is complete, quench the reaction mixture by adding deionized water. Transfer the mixture to a separatory funnel.

- Extraction: Extract the aqueous layer with the organic solvent used for the reaction (e.g., Dichloromethane). Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine to remove any unreacted starting material and acidic byproducts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **2,2-Dimethylbutane-1-sulfonamide**.
- Purification: The crude product can be further purified by recrystallization or column chromatography to achieve the desired purity.

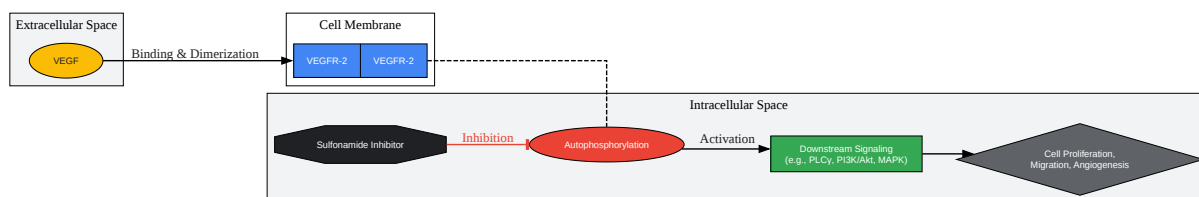
Biological Context and Signaling Pathways

The sulfonamide functional group is a key feature in a wide range of pharmacologically active compounds.[3] Sulfonamides are known to exhibit a diverse array of biological activities, including antibacterial, anti-inflammatory, diuretic, and anticancer properties.[3][4][5]

General Mechanism of Action for Anticancer Sulfonamides:

Certain sulfonamide derivatives have been developed as inhibitors of key signaling pathways involved in cancer progression, such as angiogenesis. One of the primary targets in anti-angiogenic therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with essential nutrients.[6]

The diagram below illustrates a generalized signaling pathway of VEGFR-2 and the point of inhibition by certain sulfonamide-based drugs.



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Caption: Generalized VEGFR-2 signaling pathway and point of inhibition.

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References

- 1. cymitquimica.com [cymitquimica.com]
- 2. 2,2-Dimethylbutane-1-sulfonyl chloride | 1565731-73-8 | QMC73173 [biosynth.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2,2-Dimethylbutane-1-sulfonamide]. BenchChem, [2025]. [Online PDF]. Available at:

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